REACTION_CXSMILES
|
[OH:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[CH:4][CH:3]=1.[OH-].[Na+].C([O:16][CH2:17][CH2:18][CH2:19][CH2:20]Br)(=O)C.Cl>O>[OH:16][CH2:17][CH2:18][CH2:19][CH2:20][O:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[CH:4][CH:3]=1 |f:1.2|
|
Name
|
|
Quantity
|
1.16 kg
|
Type
|
reactant
|
Smiles
|
OC1=CC=C(C(=O)O)C=C1
|
Name
|
|
Quantity
|
0.5 L
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
4 L
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
1200 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCCCCBr
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
10 °C
|
Type
|
CUSTOM
|
Details
|
In a 22 liter stirred reactor
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
When no change in pH is noted for a period of 45 minutes
|
Duration
|
45 min
|
Type
|
TEMPERATURE
|
Details
|
to cool overnight
|
Duration
|
8 (± 8) h
|
Type
|
STIRRING
|
Details
|
while stirring
|
Type
|
CUSTOM
|
Details
|
the precipitate collected on a filter
|
Type
|
WASH
|
Details
|
The precipitate is then thoroughly washed with water
|
Type
|
CUSTOM
|
Details
|
to remove excess acid until the wash
|
Type
|
CUSTOM
|
Details
|
The precipitate is then dried
|
Type
|
DISSOLUTION
|
Details
|
dissolved in hot methanol (15% solution)
|
Type
|
FILTRATION
|
Details
|
the solution filtered
|
Type
|
CUSTOM
|
Details
|
to remove any insolubles (usually about 6-7%)
|
Type
|
ADDITION
|
Details
|
hot water is added
|
Type
|
CUSTOM
|
Details
|
crystallize out overnight
|
Duration
|
8 (± 8) h
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
OCCCCOC1=CC=C(C(=O)O)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |